molecular formula C15H22N2O2 B7931592 Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester

Cat. No.: B7931592
M. Wt: 262.35 g/mol
InChI Key: RNIXVZPLHGJCSB-AWEZNQCLSA-N
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Description

Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a pyrrolidine ring, a carbamate group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester typically involves the reaction of (S)-1-pyrrolidin-2-ylmethanol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then esterified with benzyl alcohol to yield the final product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts such as palladium on carbon can enhance the reaction rate and selectivity. Additionally, advanced purification techniques like chromatography and crystallization are employed to achieve the desired product quality .

Mechanism of Action

The mechanism of action of Ethyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Properties

IUPAC Name

benzyl N-ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-17(11-14-9-6-10-16-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIXVZPLHGJCSB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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